Dual-Sulfonyl Architecture vs. Mono-Sulfonyl Parent: Physicochemical Differentiation
The target compound differs from the mono-sulfonyl parent 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396) by the addition of a 4-methylsulfonyl substituent on the piperidine ring. This modification increases the molecular weight from 244.31 Da (parent) to approximately 350.4 g/mol (target) and adds two additional hydrogen-bond acceptor atoms (sulfonyl oxygens). ACD/Labs Percepta-predicted LogP for the parent is 1.13, whereas the addition of the polar methylsulfonyl group is expected to reduce LogP, enhance aqueous solubility, and increase topological polar surface area (tPSA), which can affect membrane permeability and oral bioavailability . No experimental LogP or solubility data for the target compound were identified in the public domain.
| Evidence Dimension | Predicted physicochemical properties (LogP, MW, tPSA) |
|---|---|
| Target Compound Data | MW ≈ 350.4 g/mol; predicted lower LogP than parent due to additional polar sulfonyl group |
| Comparator Or Baseline | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396): MW 244.31 Da; ACD/LogP 1.13; tPSA 72 Ų |
| Quantified Difference | MW increase of ~106 Da; predicted LogP decrease (unquantified); tPSA increase expected |
| Conditions | In silico prediction (ACD/Labs Percepta); no experimental confirmation for target compound |
Why This Matters
The altered physicochemical profile may confer distinct solubility and permeability characteristics that are critical for in vitro assay compatibility and oral bioavailability in preclinical models.
